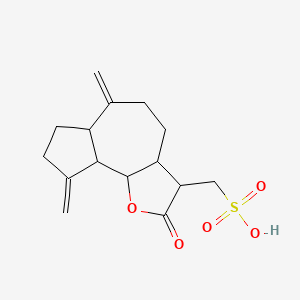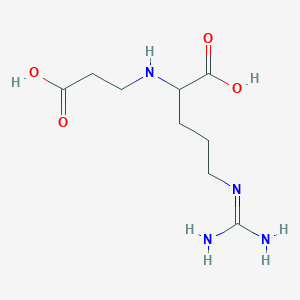![molecular formula C26H40O10 B12320526 [3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12320526.png)
[3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cuniloside B is a monoterpenoid ester found in the leaves of various Eucalyptus species. It is a non-volatile glucose monoterpene ester, which plays a significant role in the biosynthesis and mobilization of essential oils within the secretory cavities of Eucalyptus leaves . This compound is structurally characterized by the presence of oleuropeic acid-containing carbohydrates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cuniloside B involves the use of (+)-®-oleuropeic acid as a key starting material. The synthetic route includes the esterification of oleuropeic acid with glucose derivatives under specific reaction conditions . The reaction typically requires the use of catalysts and solvents to facilitate the esterification process.
Industrial Production Methods
Industrial production of Cuniloside B is primarily based on the extraction from Eucalyptus leaves. The leaves are processed to isolate the essential oils, followed by the separation of non-volatile components, including Cuniloside B . The extraction process involves the use of solvents such as chloroform, dichloromethane, and ethyl acetate .
Analyse Des Réactions Chimiques
Types of Reactions
Cuniloside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of Cuniloside B include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Cuniloside B include various oxidized, reduced, and substituted derivatives. These products are often used in further chemical synthesis and research applications .
Applications De Recherche Scientifique
Cuniloside B has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Cuniloside B involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating the biosynthesis and mobilization of essential oils within the secretory cavities of Eucalyptus leaves . The molecular targets include enzymes and proteins involved in the esterification and transport processes .
Comparaison Avec Des Composés Similaires
Cuniloside B is structurally similar to other glucose monoterpene esters such as froggattiside A and cypellocarpin C . it is unique in its widespread occurrence across various Eucalyptus species and its specific role in essential oil biosynthesis . The similar compounds include:
Froggattiside A: Another glucose monoterpene ester found in Eucalyptus leaves.
Cypellocarpin C: A related compound with similar structural features and functions.
Cuniloside B stands out due to its unique chemical structure and its significant role in the essential oil biosynthesis and mobilization processes within Eucalyptus leaves .
Propriétés
Formule moléculaire |
C26H40O10 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
[3,4,5-trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3 |
Clé InChI |
JOLLIDAUJSAZHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide](/img/structure/B12320446.png)




![(3R,4aS,10bR)-4a,5,6,10b-Tetrahydro-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-naphtho[2,1-b]pyran-8-ol](/img/structure/B12320486.png)

![2-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpteridine-4,7-dione](/img/structure/B12320493.png)

![1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B12320514.png)

![4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320518.png)
![10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one](/img/structure/B12320530.png)

